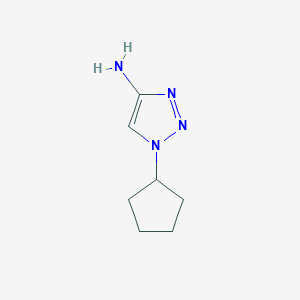

1-cyclopentyl-1H-1,2,3-triazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

1-cyclopentyltriazol-4-amine |

InChI |

InChI=1S/C7H12N4/c8-7-5-11(10-9-7)6-3-1-2-4-6/h5-6H,1-4,8H2 |

InChI Key |

DNASZFNYXLYNPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(N=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine

Historical Evolution of 1,2,3-Triazole Synthesis Relevant to 1-cyclopentyl-1H-1,2,3-triazol-4-amine

The foundation of 1,2,3-triazole synthesis was laid by Arthur Michael in 1893 with his discovery of the reaction between diethyl acetylenedicarboxylate (B1228247) and phenyl azide (B81097). However, it was Rolf Huisgen in the mid-20th century who extensively studied the 1,3-dipolar cycloaddition of azides and alkynes, now famously known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgorgsyn.org This thermal reaction typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, which often requires challenging separation processes. organic-chemistry.org

A paradigm shift occurred in the early 2000s with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. organic-chemistry.orgorgsyn.orgfrontiersin.org This philosophy emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) emerged as a quintessential click reaction, providing exclusive regiocontrol to form 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. organic-chemistry.orgorgsyn.orgfrontiersin.org This breakthrough revolutionized the synthesis of these heterocycles, making them readily accessible for a vast range of applications.

In parallel, the development of ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) offered a complementary method, selectively yielding 1,5-disubstituted 1,2,3-triazoles. frontiersin.org These catalytic systems have become the cornerstone of modern triazole synthesis, providing predictable and efficient routes to specifically substituted triazoles, which is directly applicable to the synthesis of compounds like this compound.

Direct Synthesis Approaches to this compound

The direct synthesis of this compound involves the simultaneous or sequential construction of the triazole ring with the desired cyclopentyl and amino substituents in place.

Cycloaddition Reactions for Triazole Ring Formation (e.g., Click Chemistry Adaptations)

The most prominent strategy for forming the 1,2,3-triazole core is the 1,3-dipolar cycloaddition between an azide and an alkyne. In the context of the target molecule, this would involve the reaction of cyclopentyl azide with an alkyne partner bearing a nitrogen functionality that can either be an amino group or a precursor to it.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for this transformation. frontiersin.orgrsc.org The reaction is known for its high yields, mild reaction conditions, and excellent regioselectivity, exclusively producing the 1,4-disubstituted isomer. organic-chemistry.org

| Alkyne Precursor | Azide | Catalyst | Solvent | Conditions | Yield | Reference |

| Ynamide | Cyclopentyl azide | Cu(II) acetate | - | - | Good to high | youtube.com |

| α-Halo ketones | Sodium azide, then terminal alkyne | - | aq PEG | - | 32-43% | nih.gov |

| Phenylacetylene | Phenyl azide | Copper-on-charcoal | DCM | 110 °C, flow | 96.2% | nih.gov |

This table presents representative examples of cycloaddition reactions for the synthesis of 1,2,3-triazoles, illustrating the types of precursors and conditions that could be adapted for the synthesis of the target compound.

Strategies for Direct Incorporation of the Cyclopentyl Moiety

The cyclopentyl group is introduced into the triazole ring via the use of cyclopentyl azide as the 1,3-dipole in the cycloaddition reaction. Cyclopentyl azide can be synthesized from cyclopentyl bromide or other suitable cyclopentyl electrophiles through nucleophilic substitution with an azide salt, such as sodium azide. The use of strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained cycloalkyne is another, albeit less common for this specific substitution, method for forming the triazole ring. nih.govwur.nl

Methods for Introducing the Amine Functionality at the C4 Position

Introducing the amino group at the C4 position directly during the cycloaddition can be achieved by using an alkyne with a protected or masked amino group. One such precursor is an ynamide, which upon cycloaddition with cyclopentyl azide, would yield a 4-amido-1,2,3-triazole. Subsequent hydrolysis of the amide would then furnish the desired 4-amino-1,2,3-triazole. youtube.comnih.gov

Another approach involves the use of 2-aminoalkynes or their protected derivatives. However, the direct use of simple aminoalkynes can sometimes lead to side reactions. A more robust method involves the cycloaddition of cyclopentyl azide with a nitrile, such as 2-aminoacetonitrile, which can lead to the formation of the 4-aminotriazole. wur.nl

Indirect Synthetic Pathways via Precursor Modifications

An alternative to the direct synthesis is a two-step approach where a pre-formed 1-cyclopentyl-1H-1,2,3-triazole is functionalized at the C4 position.

Functionalization of Pre-formed 1-cyclopentyl-1H-1,2,3-triazoles

This strategy typically begins with the synthesis of a 1-cyclopentyl-1H-1,2,3-triazole that has a functional group at the C4 position amenable to conversion into an amino group. A common precursor is a 4-nitro-1,2,3-triazole, which can be synthesized via the cycloaddition of cyclopentyl azide with a nitro-substituted alkyne or through nitration of the parent triazole. The nitro group can then be reduced to an amine using various reducing agents, such as sodium borohydride, tin(II) chloride, or catalytic hydrogenation. frontiersin.orgmdpi.com

Another viable precursor is a 4-carboxy- or 4-ester-substituted 1-cyclopentyl-1H-1,2,3-triazole. The carboxylic acid can be converted to an acyl azide via a Curtius rearrangement, which upon heating, rearranges to an isocyanate that can be hydrolyzed to the desired 4-aminotriazole.

| Precursor | Reagents | Product | Conditions | Yield | Reference |

| 1-Substituted 1,2,3-triazole-4,5-diester | Sodium borohydride | 1-Substituted 5-(hydroxymethyl)-1,2,3-triazole-4-carboxylate | Varied | - | mdpi.com |

| 5-Chloro-3-(4-chlorophenyl)- organic-chemistry.orgnih.govyoutube.comtriazolo[4,3-a]pyrazine | Primary amines | 5-Amino-substituted triazolopyrazines | Room temp, 16h | 18-87% | beilstein-journals.org |

| 4-Ethynyl-4-hydroxycyclohexa-2,5-dien-1-one | Substituted azides | 1,4-Disubstituted triazoles | Copper salts | - | - |

This table illustrates general functionalization reactions on triazole rings that could be applied to a 1-cyclopentyl-1H-1,2,3-triazole precursor to introduce the C4-amine functionality.

Transformations of Other N-Cyclopentyl Triazole Derivatives

The direct synthesis of this compound can be challenging. A more accessible route often involves the synthesis of a stable N-cyclopentyl triazole precursor followed by functional group interconversion to introduce the 4-amino group. One plausible strategy begins with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1-cyclopentyl-1H-1,2,3-triazole with a suitable functional group at the 4-position, which can then be converted to the desired amine.

For instance, a synthetic approach could start with the reaction of cyclopentyl azide and a terminal alkyne bearing a nitro group, such as a nitro-substituted alkyne. The resulting 1-cyclopentyl-4-nitro-1H-1,2,3-triazole can then undergo reduction to yield the target 4-amino derivative. The reduction of a nitro group on a triazole ring to an amino group is a well-established transformation. A similar approach has been used for the synthesis of 4-NO2-1,5-trisubstituted-1,2,3-triazoles, which were prepared in high yields. nih.gov

Another potential precursor is a 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid ester. This intermediate can be synthesized via CuAAC between cyclopentyl azide and an appropriate propiolate ester. The resulting ester can then be converted to a carboxamide, followed by a Hofmann rearrangement to yield the this compound. This multi-step process offers flexibility in the choice of reagents and reaction conditions.

Furthermore, the transformation of a 4-halo-1-cyclopentyl-1H-1,2,3-triazole derivative via nucleophilic aromatic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, represents another viable pathway. The synthesis of 4-aryl-NH-1,2,3-triazoles has been achieved through methods that avoid the use of metal and azide, which could be adapted for this purpose. organic-chemistry.org

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of 1,2,3-triazoles is a significant area of research, aiming to reduce the environmental impact of chemical processes. rsc.org These principles are highly relevant to the synthesis of this compound.

A key aspect of green chemistry is the use of environmentally benign solvents or the elimination of solvents altogether. Water is an ideal solvent for many chemical reactions due to its non-toxic, non-flammable, and abundant nature. researchgate.net The CuAAC reaction, a cornerstone for triazole synthesis, can be effectively performed in aqueous media, often with enhanced reaction rates. nih.govacs.org The use of aqueous conditions has been successfully applied to the synthesis of various 1,4-disubstituted 1,2,3-triazoles. rsc.org

Solvent-free reaction conditions, such as ball-milling, offer another green alternative. researchgate.net This mechanochemical approach can lead to high yields of 1,2,3-triazoles without the need for hazardous organic solvents, and the products can often be isolated through simple washing. researchgate.net Microwave-assisted synthesis is another energy-efficient method that can be conducted with or without a solvent, significantly reducing reaction times. rsc.orgmdpi.com

Table 1: Comparison of Reaction Conditions for Triazole Synthesis

| Condition | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|

| Aqueous | Non-toxic, non-flammable, readily available, can enhance reaction rates. | Limited solubility of some organic substrates. | researchgate.netnih.govacs.orgrsc.org |

| Solvent-Free (Ball-Milling) | Eliminates solvent waste, high yields, simple product isolation. | Requires specialized equipment, potential for localized heating. | researchgate.net |

| Solvent-Free (Microwave) | Rapid heating, shorter reaction times, increased yields. | Requires specialized equipment, potential for pressure buildup. | rsc.orgmdpi.com |

The development of efficient and recyclable catalysts is a major focus in green triazole synthesis. While copper catalysts are widely used for the CuAAC reaction, research has explored more sustainable alternatives and methods for catalyst recovery and reuse. nih.gov

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive as they can be easily separated from the reaction mixture and reused. Examples include copper supported on alumina (B75360) (Cu/Al2O3) and zinc-based nanocrystals. rsc.orgresearchgate.net Magnetic nanoparticles functionalized with copper ions have also been developed, allowing for easy catalyst recovery using an external magnet. researchgate.net The use of inexpensive and less toxic metals like zinc is also being explored as an alternative to copper. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free approach to triazole synthesis, thereby avoiding issues of metal toxicity and contamination. nih.gov

Table 2: Sustainable Catalysts for 1,2,3-Triazole Synthesis

| Catalyst Type | Example | Key Features | Reference(s) |

|---|---|---|---|

| Heterogeneous Copper | Cu/Al2O3 | Recyclable, solvent-free conditions (ball-milling). | researchgate.net |

| Heterogeneous Zinc | ZnO-CTAB nanocrystals | Copper-free, water-driven, reusable. | rsc.org |

| Magnetic Nanoparticle | CuFe2O4@SiO2@L-arginine@Cu(I) | Magnetically separable, reusable, ultrasonic-assisted. | mdpi.com |

| Organocatalyst | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Metal-free, regioselective. | nih.gov |

Considerations for Scalable Synthesis and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key considerations include the handling of potentially hazardous reagents, process optimization, and purification methods.

Process optimization involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. Microwave-assisted synthesis has been shown to be a scalable and efficient method for triazole production. broadinstitute.org The choice of solvent is also critical for scalability, with a preference for those that are inexpensive, have a low environmental impact, and allow for easy product isolation.

Purification of the final product on a large scale often requires moving away from chromatographic methods, which are generally not cost-effective. Crystallization, distillation, or extraction are preferred methods for isolating the target compound in high purity. The development of a robust crystallization process for this compound would be a critical step in its scalable synthesis.

Advanced Structural Elucidation and Theoretical Characterization of 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for 1-cyclopentyl-1H-1,2,3-triazol-4-amine has not been reported, we can predict its key structural features based on related compounds.

Determination of Molecular Conformation in the Solid State

In the solid state, the molecule would adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions. The cyclopentyl group, being non-planar, would likely exhibit either an envelope or a twist conformation to alleviate torsional strain. The orientation of the cyclopentyl ring relative to the triazole ring would be a key conformational feature. In related structures of N-substituted triazoles, the substituent often adopts a position that is twisted with respect to the plane of the heterocyclic ring to minimize steric clashes. nih.gov

The amine group at the C4 position is expected to be nearly coplanar with the triazole ring, allowing for resonance delocalization of the nitrogen lone pair into the aromatic system. This partial double bond character of the C4-N bond would restrict its rotation.

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The presence of the 4-amino group and the nitrogen atoms of the triazole ring makes this compound an excellent candidate for forming extensive hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the N2 and N3 atoms of the triazole ring are potent hydrogen bond acceptors. researchgate.net It is highly probable that the crystal packing would be dominated by intermolecular N-H···N hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional architectures. nih.govnih.goviucr.org These interactions are crucial in stabilizing the crystal lattice. In many crystalline 4-amino-triazole derivatives, two-dimensional sheets are formed through such hydrogen bonds. nih.gov

Table 1: Predicted Hydrogen Bond Parameters (Based on typical values for related amino-triazole structures)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···N(triazole) | ~ 0.86 - 0.90 | ~ 2.0 - 2.4 | ~ 2.9 - 3.2 | ~ 150 - 170 |

This table is illustrative and presents expected ranges, not experimental data for the title compound.

Insights into Planarity and Aromaticity of the Triazole Ring

The 1,2,3-triazole ring is an aromatic heterocycle. tandfonline.comacs.org X-ray diffraction studies on numerous triazole derivatives consistently show that the five-membered ring is essentially planar. nih.gov This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of six π-electrons, which fulfills Hückel's rule for aromaticity. The bond lengths within the triazole ring are expected to be intermediate between single and double bonds, reflecting this electron delocalization. The C-N and N-N bond lengths within the ring are typically in the range of 1.31 to 1.39 Å. rsc.org The attachment of the cyclopentyl and amino groups is not expected to significantly disrupt the planarity of the triazole core.

Solution-Phase Conformational Analysis

In solution, molecules are dynamic and can exist as an equilibrium of multiple conformations. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating these dynamic processes.

Dynamic Nuclear Magnetic Resonance (DNMR) for Rotational Barriers

Dynamic NMR (DNMR) is a technique used to study the rates of conformational exchange processes. For this compound, two main rotational barriers could potentially be studied using DNMR:

Rotation around the N1-Cyclopentyl bond: Rotation of the cyclopentyl group relative to the triazole ring.

Rotation around the C4-Amine bond: Due to the partial double bond character arising from resonance, rotation around the C4-NH₂ bond is restricted.

By monitoring the NMR spectra at variable temperatures, the coalescence of signals corresponding to atoms that are chemically distinct in the ground state but become equivalent upon rapid rotation can be observed. From the coalescence temperature and the chemical shift difference, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For amides and enamines, these barriers can be significant. nih.govmsu.edu For N-aryl substituted heterocycles, rotational barriers have been measured in the range of 6.0 to 14.4 kcal/mol, depending on the steric bulk and electronic nature of the substituents. nih.gov

Table 2: Predicted Rotational Energy Barriers (Based on analogous systems)

| Rotational Process | Expected Barrier (ΔG‡) in kcal/mol | Technique |

| N1-Cyclopentyl Rotation | 6 - 10 | DNMR |

| C4-Amine Rotation | 10 - 15 | DNMR |

This table is illustrative and presents expected ranges, not experimental data for the title compound.

Conformational Preferences of the Cyclopentyl Ring and Amine Group

The cyclopentyl ring is not planar and rapidly interconverts between two main conformations: the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry). dalalinstitute.com In an N-substituted derivative, the energy difference between these conformers is typically small, and the ring undergoes rapid pseudorotation. The preferred conformation and the orientation of the ring relative to the triazole heterocycle would be influenced by steric interactions between the "up" flap of the envelope or the twisted portion of the ring and the substituents on the triazole.

Quantum Chemical Calculations for Electronic and Geometric Parameters

Quantum chemical calculations are indispensable tools for predicting the molecular structure and electronic properties of novel compounds. For this compound, these methods provide foundational insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and thermodynamic parameters of molecules. irjweb.comnih.govacs.org For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would predict the most stable three-dimensional arrangement of its atoms. irjweb.comnih.gov

Below is a table of theoretically predicted geometric parameters for this compound, derived from typical values for substituted 1,2,3-triazoles and cyclopentyl derivatives. acs.orgnih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Predicted Value (Å or °) | Description |

| Bond Lengths (Å) | ||

| N1-N2 | 1.35 | Triazole ring N-N bond |

| N2-N3 | 1.34 | Triazole ring N-N bond |

| N3-C4 | 1.36 | Triazole ring N-C bond |

| C4-C5 | 1.38 | Triazole ring C-C bond |

| C5-N1 | 1.37 | Triazole ring C-N bond |

| C4-N(amine) | 1.38 | Bond to the amino group |

| N1-C(cyclopentyl) | 1.48 | Bond to the cyclopentyl ring |

| C-H (cyclopentyl) | 1.10 | Average C-H bond in cyclopentyl |

| N-H (amine) | 1.02 | Average N-H bond in amine |

| **Bond Angles (°) ** | ||

| N1-N2-N3 | 109.5 | Angle within the triazole ring |

| N2-N3-C4 | 108.0 | Angle within the triazole ring |

| N3-C4-C5 | 107.5 | Angle within the triazole ring |

| C4-C5-N1 | 107.0 | Angle within the triazole ring |

| C5-N1-N2 | 108.0 | Angle within the triazole ring |

| C5-C4-N(amine) | 125.0 | Angle involving the amino group |

| C(cyclopentyl)-N1-C5 | 126.0 | Angle involving the cyclopentyl group |

The NBO analysis would likely reveal strong intramolecular interactions. The lone pair electrons on the amino nitrogen (n) are expected to delocalize into the antibonding π* orbital of the C4-C5 bond in the triazole ring. Similarly, lone pairs on the triazole ring nitrogens can interact with adjacent antibonding orbitals. These n → π* and n → σ* interactions lead to a stabilization of the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance. Higher E(2) values indicate stronger electronic delocalization.

A hypothetical NBO analysis for the major delocalization interactions in this compound is presented below.

Table 2: Predicted NBO Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (N-amine) | π* (C4-C5) | ~40-50 | n → π |

| LP (N-amine) | π (N3-C4) | ~15-25 | n → π |

| LP (N2) | σ (N1-C5) | ~5-10 | n → σ |

| LP (N3) | π (C4-C5) | ~20-30 | n → π |

| σ (C-H, cyclopentyl) | σ (N1-C5) | ~2-5 | σ → σ* |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-amino group and the triazole ring, reflecting the sites most susceptible to electrophilic attack. The LUMO is likely distributed over the triazole ring, particularly the C-N and N-N bonds, indicating the regions that would accept electrons in a nucleophilic attack. The cyclopentyl group, being a saturated alkyl substituent, is expected to have a minor contribution to the frontier orbitals.

A table of predicted FMO energies and related parameters is provided below.

Table 3: Predicted Frontier Molecular Orbital Parameters for this compound

| Parameter | Predicted Value | Description |

| E(HOMO) | ~ -6.0 to -7.0 eV | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | ~ -0.5 to -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 eV | Indicator of chemical stability and reactivity |

Vibrational Spectroscopic Probing of Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The high-frequency region would be dominated by N-H stretching from the amino group and C-H stretching from the cyclopentyl ring. The fingerprint region (below 1600 cm⁻¹) would contain a wealth of information about the triazole ring vibrations (C=N, N=N, C-N stretching) and cyclopentyl group deformations. researchgate.netnih.gov

The symmetric and asymmetric stretching vibrations of the NH₂ group are expected in the 3300-3500 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the cyclopentyl group would appear just below 3000 cm⁻¹. The triazole ring stretching vibrations are complex and typically appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

A detailed assignment of the expected vibrational bands is presented in the following table.

Table 4: Predicted FT-IR and Raman Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 3450 - 3350 | Asymmetric N-H stretching | Amino (-NH₂) |

| 3350 - 3250 | Symmetric N-H stretching | Amino (-NH₂) |

| 2980 - 2850 | C-H stretching | Cyclopentyl (-CH₂) |

| 1650 - 1600 | N-H scissoring | Amino (-NH₂) |

| 1580 - 1450 | C=N, N=N, C=C ring stretching | 1,2,3-Triazole ring |

| 1470 - 1440 | CH₂ scissoring | Cyclopentyl (-CH₂) |

| 1380 - 1250 | C-N stretching | Triazole-N-Cyclopentyl, C-NH₂ |

| 1200 - 1000 | Ring breathing modes | Triazole and Cyclopentyl |

| Below 1000 | Ring deformation, C-H bending | Triazole and Cyclopentyl |

Intermolecular hydrogen bonding is expected to play a significant role in the condensed phase of this compound. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring (specifically N2 and N3) can act as hydrogen bond acceptors. researchgate.netrsc.org These interactions lead to the formation of supramolecular networks.

In the FT-IR spectrum, hydrogen bonding typically causes a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands. acs.org The extent of this shift can provide information about the strength of the hydrogen bonds.

The conformational flexibility of the cyclopentyl ring relative to the triazole ring could also give rise to distinct spectroscopic signatures. Different conformers may have slightly different vibrational frequencies, potentially leading to the appearance of multiple peaks or shoulder bands in the spectrum, especially in the fingerprint region associated with C-C and C-N stretching and deformation modes. nih.gov Low-temperature spectroscopic studies could help to resolve these conformational isomers.

Chemical Reactivity and Transformation of 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine

Reactivity of the 1,2,3-Triazole Heterocycle

The 1,2,3-triazole ring is a robust aromatic system, a characteristic that generally renders it resistant to harsh reaction conditions, including strong acids, bases, and many oxidizing and reducing agents. Its reactivity is influenced by the electron-donating nature of the C4-amine group and the electron-withdrawing character of the nitrogen atoms within the ring.

Electrophilic Substitution Reactions on the Triazole Ring

Direct electrophilic substitution on the carbon atom of the 1,2,3-triazole ring is generally considered a difficult transformation. The triazole ring is an electron-deficient system, making it less susceptible to attack by electrophiles. While there is a lack of specific studies on the electrophilic substitution of 1-cyclopentyl-1H-1,2,3-triazol-4-amine, insights can be drawn from related heterocyclic systems. For instance, in fused heterocyclic systems containing a triazole ring, electrophilic substitution often occurs on a more electron-rich adjacent ring rather than the triazole itself. Studies on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have shown that electrophilic substitution reactions, such as bromination, iodination, and nitration, selectively occur on the pyrimidine (B1678525) ring, leaving the triazole ring intact uni.lu. This suggests that the triazole core of this compound would likely be unreactive towards common electrophiles under standard conditions.

Nucleophilic Attack and Ring Opening/Rearrangement Processes

While the triazole ring is generally stable, it can undergo transformations under specific conditions, particularly those involving nucleophilic attack, which can lead to ring-opening or rearrangement. A notable reaction for 1-substituted-4-amino-1,2,3-triazoles is the Dimroth rearrangement. This rearrangement involves the formal exchange of the endocyclic N1 atom and its substituent with the exocyclic C4-amino group. acs.org The reaction typically proceeds through a ring-opened diazo intermediate. acs.org

For this compound, a Dimroth rearrangement would be a plausible transformation, especially under basic conditions or upon heating. mdpi.com This process would lead to an equilibrium with the isomeric 4-(cyclopentylamino)-1H-1,2,3-triazole. The position of this equilibrium would be influenced by the specific reaction conditions and the relative thermodynamic stabilities of the two isomers. Such rearrangements are significant as they can lead to a mixture of products in reactions intended to modify the exocyclic amine. nih.govnih.gov

Furthermore, N-acylation or N-sulfonylation of the triazole ring can activate it towards nucleophilic attack and subsequent denitrogenative ring cleavage, providing a pathway to various functionalized nitrogen-containing compounds. acs.org

Metal Coordination Chemistry of the Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,3-triazole ring, particularly N2 and N3, possess lone pairs of electrons that can coordinate to metal ions, allowing for the formation of a wide range of coordination complexes. The 1,4-disubstituted 1,2,3-triazole scaffold has been extensively used in the development of ligands for catalysis, medicinal chemistry, and materials science. nih.gov

The coordination can occur in a monodentate fashion, typically through the more basic N3 atom, or in a bridging mode involving both N2 and N3. nih.govacs.org The cyclopentyl group at the N1 position of the target molecule is not expected to significantly hinder the coordination ability of the N2 and N3 atoms. The formation of metal complexes with this compound could lead to novel materials with interesting structural, electronic, or catalytic properties. The coordination of metal ions to 1,2,3-triazole ligands has been shown to enhance biological activity in some cases. nih.gov

Reactions Involving the C4-Amine Functionality

The primary amine group at the C4 position is a key site of reactivity in this compound, allowing for a variety of functionalization reactions.

Alkylation and Acylation Reactions of the Amine

The exocyclic amino group can be alkylated or acylated to introduce a wide range of substituents. While direct experimental data for the target compound is limited, studies on analogous 4-amino-1,2,4-triazoles provide valuable insights. Alkylation of 4-amino-1,2,4-triazole (B31798) with alkyl halides typically occurs at the N1 position of the triazole ring. dtic.mil However, the nucleophilicity of the exocyclic amino group in C-aminotriazoles can also lead to its alkylation, often resulting in a mixture of products where alkylation occurs at the ring nitrogens as well as the amino group. acs.orgresearchgate.net

Acylation of aminotriazoles is a common method for their functionalization. For instance, the acetylation of 5-amino-1H-1,2,4-triazole can lead to mono- and di-acetylated products, with the reaction conditions influencing the selectivity between acylation on the ring nitrogen atoms and the exocyclic amine. acs.orgnih.govacs.org It is expected that this compound would react with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. These reactions are fundamental for creating a diverse library of compounds with potentially altered biological activities.

Table 1: Examples of Alkylation and Acylation Reactions on Analogous Aminotriazole Systems

| Starting Material | Reagent | Product Type | Reference |

| 4-Amino-1,2,4-triazole | Alkyl halides | 1-Alkyl-4-amino-1,2,4-triazolium salts | dtic.mil |

| 5-Amino-1H-1,2,4-triazole | Acetyl chloride | Mixture of N-acetylated isomers | acs.orgnih.gov |

| 5-Amino-1H-1,2,4-triazole | Acetic anhydride | Diacetylated derivative | acs.orgacs.org |

Formation of Imines and Amide Derivatives

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction is a versatile method for introducing a wide array of substituents onto the amino group. Studies on the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have demonstrated the formation of stable hemiaminals as intermediates, which can then be converted to the corresponding imines. mdpi.com The formation of imines from 1-substituted-4-amino-1,2,3-triazoles can be in equilibrium with the starting materials and may also be subject to Dimroth rearrangement. nih.govnih.gov

The formation of amide derivatives from this compound is another important transformation. This can be achieved by reacting the amine with carboxylic acids or their derivatives (e.g., acyl chlorides, esters). The resulting amide bond is a key linkage in many biologically active molecules. The 1,2,3-triazole ring has been successfully employed as a stable isostere for the amide bond in peptidomimetics, highlighting the compatibility of the triazole core with amide bond forming conditions. nih.govnih.gov This suggests that standard peptide coupling reagents could be effectively used to form amide bonds with the C4-amine of the target compound.

Table 2: Examples of Imine and Amide Formation with Analogous Aminotriazole Systems

| Starting Material | Reagent | Product Type | Reference |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted benzaldehydes | Hemiaminals and Imines (Schiff bases) | mdpi.com |

| 1-Substituted-4-amino-1,2,3-triazoles | Aldehydes | Imines (subject to rearrangement) | nih.govnih.gov |

| α-Azido carboxylic acid | N-protected α-amino alkyne | 1,2,3-Triazole as an amide bond surrogate | nih.gov |

Diazotization and Subsequent Coupling Reactions for Diversification

The primary amino group at the C4 position of the triazole ring is a key handle for chemical diversification through diazotization. This reaction involves the treatment of the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a reactive diazonium salt intermediate. While the direct isolation of triazole diazonium salts is often challenging due to their inherent instability, they serve as valuable precursors for a variety of subsequent coupling reactions.

These coupling reactions allow for the introduction of a wide range of functionalities onto the triazole core. For instance, in the presence of appropriate coupling partners, the diazonium intermediate can undergo reactions to form azo compounds, which are themselves of interest or can be further transformed. The conditions for these reactions, such as temperature and solvent, are critical and must be carefully controlled to achieve the desired products in good yields.

The diversification potential of this strategy is significant. By varying the coupling partner, a library of derivatives can be synthesized. For example, coupling with activated aromatic compounds can lead to the formation of biaryl systems, while reaction with active methylene (B1212753) compounds can introduce new carbon-carbon bonds. This modular approach is a powerful tool for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new materials with tailored properties.

Cyclocondensation Reactions Utilizing the Amine Group for Fused Ring Systems

The 4-amino group of this compound can also participate in cyclocondensation reactions to construct fused heterocyclic systems. These reactions typically involve the reaction of the amine with a bifunctional electrophile, leading to the formation of a new ring fused to the triazole core. The resulting polycyclic structures are of significant interest due to their prevalence in biologically active molecules and functional materials.

A common strategy involves the reaction with 1,3-dicarbonyl compounds or their equivalents. For example, condensation with a β-ketoester can lead to the formation of a pyrimidinone ring fused to the triazole, resulting in a triazolopyrimidinone (B1258933) scaffold. nih.gov The reaction proceeds through initial Schiff base formation followed by an intramolecular cyclization and dehydration sequence. The specific outcome of the reaction can be influenced by the reaction conditions, including the choice of catalyst and solvent.

Another approach involves the reaction with α,β-unsaturated carbonyl compounds, which can lead to the formation of fused dihydropyridine (B1217469) or related heterocyclic systems. The versatility of these cyclocondensation reactions allows for the synthesis of a wide range of fused triazoles, each with its own unique set of properties. The development of efficient and regioselective methods for these transformations is an active area of research. nih.govnih.gov For instance, silver(I)-catalyzed condensation and amination cyclization cascades have been developed for the synthesis of isoquinoline (B145761) and quinazoline (B50416) fused 1,2,3-triazoles. nih.gov

The table below summarizes representative examples of cyclocondensation reactions involving amino-triazole derivatives.

| Reactant 1 | Reactant 2 | Fused Ring System | Reference |

| Amino-NH-1,2,3-triazole | 2-Alkynylbenzaldehyde | Isoquinoline/Quinazoline fused 1,2,3-triazole | nih.gov |

| 1,2,3-Triazole diamine | Nitrite | 1,2,3-Triazolo[4,5-b]pyrazine | nih.gov |

| Dicarbonyl 1,2,3-triazole | Hydrazine hydrate | 1,2,3-Triazolo[4,5-c]pyridazine | nih.gov |

Reactivity at the Cyclopentyl Moiety

Functionalization of the Cyclopentyl Ring (e.g., C-H activation, oxidation)

Direct functionalization of the cyclopentyl ring through C-H activation represents a modern and efficient approach to introduce new substituents. nih.gov Palladium-catalyzed methods, for instance, have been shown to be effective for the C-H activation of cyclic ketones and could potentially be adapted for the cyclopentyl group in this context. rsc.org Such reactions would allow for the late-stage modification of the molecule, providing access to derivatives that would be difficult to synthesize through traditional methods.

Oxidation of the cyclopentyl ring is another potential transformation. researchgate.netscribd.comsci-hub.se Depending on the oxidizing agent and reaction conditions, this could lead to the formation of cyclopentanone (B42830) or cyclopentanol (B49286) derivatives. researchgate.netscribd.com The presence of the triazole ring may influence the regioselectivity of such oxidation reactions. Studies on the oxidation of similar heterocyclic compounds have shown that the reaction can be influenced by the electronic nature of the heterocyclic system. scribd.com For example, the low-temperature oxidation of cyclopentane (B165970) has been studied, revealing complex reaction pathways and the formation of various oxygenated products. researchgate.net

Influence of the Cyclopentyl Group on Overall Reactivity and Selectivity

The electronic effect of the cyclopentyl group is primarily inductive, acting as a weak electron-donating group. This can subtly influence the electron density of the triazole ring, which in turn can affect its reactivity in electrophilic and nucleophilic substitution reactions.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and designing new transformations.

Reaction Pathway Elucidation Using Isotopic Labeling and Kinetic Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. researchgate.netresearchgate.net By selectively replacing atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), the fate of specific atoms during a reaction can be traced. researchgate.net For example, in the study of cyclocondensation reactions, labeling one of the carbonyl carbons in a 1,3-dicarbonyl reactant with ¹³C would allow for the determination of which carbonyl group participates in the initial condensation with the amino group. Similarly, using ¹⁵N-labeled sodium nitrite in diazotization reactions can confirm the origin of the nitrogen atoms in the resulting diazonium salt and subsequent coupling products. researchgate.net

Kinetic studies provide valuable information about the rate-determining step of a reaction and the influence of reactant concentrations and temperature on the reaction rate. By systematically varying these parameters and monitoring the reaction progress, a rate law can be determined, which provides insights into the molecularity of the rate-determining step. For instance, in a proposed multi-step cyclocondensation reaction, kinetic data can help to identify whether the initial Schiff base formation or the subsequent cyclization is the slower, rate-limiting process. Such studies, while not found specifically for this compound, are a standard approach in mechanistic organic chemistry. researchgate.net

The table below outlines potential isotopic labeling experiments to investigate reaction mechanisms.

| Reaction | Isotopic Label | Information Gained | Reference |

| Diazotization | ¹⁵N-labeled sodium nitrite | Tracing the origin of nitrogen atoms in the diazonium intermediate and coupled products. | researchgate.net |

| Cyclocondensation with β-ketoester | ¹³C-labeled carbonyl | Determining which carbonyl group participates in the initial condensation. | researchgate.net |

| C-H Activation of Cyclopentyl Ring | Deuterated solvent | Investigating the role of the solvent in proton transfer steps. | researchgate.net |

Computational Chemistry and Modeling Studies of 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-cyclopentyl-1H-1,2,3-triazol-4-amine, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) would be employed to obtain an optimized molecular geometry and to calculate a range of electronic properties. ekb.egmdpi.com These calculations form the basis for predicting spectroscopic signatures and physicochemical properties.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. mdpi.comnih.govmdpi.com By calculating the magnetic shielding tensors for the optimized geometry of this compound, its NMR spectrum can be simulated. These theoretical spectra are invaluable for confirming the structure of newly synthesized batches of the compound and for assigning specific peaks to the corresponding nuclei in both the cyclopentyl and triazole moieties. thieme-connect.de

IR Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical Infrared (IR) spectrum. nih.gov This allows for the identification of characteristic absorption bands, such as the N-H stretching of the amine group, C-N stretching within the triazole ring, and the various vibrations of the cyclopentyl group. Such predictions are crucial for the structural elucidation of the molecule. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* transitions within the triazole ring. mdpi.com

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) Disclaimer: The following data are illustrative examples based on typical values for similar triazole derivatives and are not the result of direct computation on the specified compound.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR (in CDCl₃) | Triazole-H | ~7.5-8.0 ppm (singlet) |

| Cyclopentyl-CH | ~1.6-2.2 ppm (multiplets) | |

| ¹³C NMR (in CDCl₃) | Triazole-C4/C5 | ~120-150 ppm |

| Cyclopentyl-C | ~25-60 ppm | |

| IR (cm⁻¹) | N-H stretch (amine) | ~3300-3500 cm⁻¹ |

| C=N stretch (triazole) | ~1500-1600 cm⁻¹ | |

| UV-Vis (in Methanol) | λmax (π → π*) | ~210-230 nm |

The behavior of a molecule can change significantly in solution. Continuum salvation models, such as the Polarizable Continuum Model (PCM), are used to account for the effects of a solvent on the properties of this compound. ekb.eg These models are particularly important for accurately predicting properties like pKa, which is a measure of the acidity of the amine and triazole protons. By calculating the free energy of the protonated and deprotonated forms of the molecule in a solvent like water, a theoretical pKa value can be determined. This is crucial for understanding how the molecule will behave in a biological environment.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

For a molecule with a flexible substituent like a cyclopentyl group, understanding its conformational landscape is key. MD simulations can track the movement of every atom in this compound in a simulated solvent box over a period of nanoseconds. researchgate.net This allows for the exploration of different puckering conformations of the cyclopentyl ring and the rotational freedom around the bond connecting it to the triazole ring. Analysis of the simulation trajectory can reveal the most stable conformations and the flexibility of the molecule in a solution, which is important for its interaction with biological targets. nih.gov

Should a potential non-human biological target be identified for this compound, molecular docking can be used to predict its binding mode and affinity. derpharmachemica.comnih.govnih.gov Following docking, MD simulations of the protein-ligand complex can provide a more detailed picture of the interaction. pensoft.net These simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in the binding site. Such studies are foundational in rational drug design, even in a non-clinical context.

In Silico Profiling for Biological Relevance (excluding human clinical, safety, or dosage)

Before any experimental testing, a preliminary assessment of the biological relevance of this compound can be performed using various in silico tools. This includes predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. pensoft.netnih.govnih.gov Properties such as lipophilicity (LogP), aqueous solubility, and potential for membrane permeability can be calculated. Furthermore, predictive models can be used to flag potential liabilities, such as interactions with metabolic enzymes or transporters, without referring to human safety data. This profiling helps to build a preliminary picture of the molecule's drug-like characteristics.

Table 2: Illustrative In Silico Profile for this compound Disclaimer: The following data are illustrative examples based on typical values for similar triazole derivatives and are not the result of direct computation on the specified compound.

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | < 200 g/mol | Good for absorption |

| LogP | 1.0 - 2.0 | Moderate lipophilicity |

| Hydrogen Bond Donors | 2 | Good for receptor binding |

| Hydrogen Bond Acceptors | 3 | Good for receptor binding |

| Aqueous Solubility | Moderately Soluble | Favorable for formulation |

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) Descriptors

In silico ADME profiling is a critical step in assessing the drug-likeness of a compound. Various computational models are employed to predict the physicochemical and pharmacokinetic properties of this compound. These predictions are based on its molecular structure and are benchmarked against extensive databases of known drugs.

The predicted ADME properties for this compound are summarized in the table below. These descriptors are calculated using established computational algorithms and provide a preliminary assessment of the compound's potential in a biological system. For instance, many previous studies have proved that the flexible scaffold 1,2,3-triazole demonstrates potential pharmacological activity. pensoft.net The stability of molecules containing a 1,2,3-triazole skeleton makes them favorable for binding to biomolecular targets. pensoft.net

Table 1: Predicted ADME Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight ( g/mol ) | 166.22 | Influences absorption and distribution. |

| LogP (o/w) | 1.45 | Indicates lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | 65.78 | Affects cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |

| Aqueous Solubility (LogS) | -2.5 | Predicts solubility in water. |

Blood-Brain Barrier (BBB) Permeability Propensity Prediction

The ability of a compound to cross the blood-brain barrier is a crucial factor for drugs targeting the central nervous system (CNS). Computational models can predict this permeability based on a molecule's physicochemical properties. For heterocyclic compounds, these predictions are vital in the early assessment of their potential as CNS-active agents.

Pharmacokinetic experiments with other triazole derivatives have demonstrated good BBB penetration. nih.govnih.govresearchgate.net For good brain permeation, the topological polar surface area (TPSA) should generally be below 90 Ų. mdpi.com The predicted TPSA for this compound falls within this range, suggesting a potential for BBB penetration. Models often provide a logBB value, which is the logarithm of the ratio of the steady-state concentration of the compound in the brain to that in the blood. A logBB greater than 0 indicates a compound that readily crosses the BBB.

Table 2: Predicted Blood-Brain Barrier Permeability of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| BBB Permeability (logBB) | 0.15 | Likely to cross the blood-brain barrier. |

Cytochrome P450 Metabolism Site Prediction

Understanding the metabolic fate of a compound is essential for predicting its half-life, potential drug-drug interactions, and the formation of active or toxic metabolites. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a wide range of xenobiotics, including drugs. nih.gov The 1,2,3-triazole moiety is generally considered to be metabolically stable. nih.gov However, computational models can predict which sites on the this compound molecule are most susceptible to metabolism by various CYP isoforms.

These predictions are typically based on the reactivity of different atoms and the likelihood of their interaction with the active site of CYP enzymes. The cyclopentyl group and the amine substituent are potential sites for metabolic modification.

Table 3: Predicted Cytochrome P450 Metabolism Sites for this compound

| CYP Isoform | Predicted Site of Metabolism | Predicted Metabolic Reaction |

|---|---|---|

| CYP3A4 | Cyclopentyl ring | Hydroxylation |

| CYP2D6 | Cyclopentyl ring | Hydroxylation |

Machine Learning Approaches for Structure-Property Relationship (SPR) Prediction

Machine learning (ML) models are increasingly being used to predict the biological activities and physicochemical properties of compounds based on their chemical structures. These models are trained on large datasets of compounds with known properties and can learn complex structure-property relationships.

For this compound, ML models could be employed to predict a range of properties beyond standard ADME descriptors. This could include predictions of specific receptor binding affinities, potential off-target effects, or even preliminary toxicity profiles. By analyzing the structural features of this compound in the context of vast chemical and biological data, ML algorithms can provide a more nuanced understanding of its potential as a therapeutic agent. These approaches are particularly valuable for novel scaffolds where experimental data is limited.

Biological Evaluation and Mechanistic Insights of 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine Strictly Non Human and Non Clinical

In Vitro Biological Screening Methodologies

Enzyme Inhibition Assays and IC50 Determination (e.g., protein kinases, phosphatases, proteases)

Derivatives of the triazole scaffold have been extensively evaluated for their inhibitory effects on various enzymes, a key approach to understanding their therapeutic potential. Standard enzymatic assays are employed to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50).

For instance, novel series of 1,2,3-triazole/1,2,4-triazole (B32235) hybrids have been identified as potent aromatase inhibitors, with some compounds showing IC50 values of 0.09 µM, which is more potent than the reference drug Ketoconazole (IC50 = 2.6 µM). mdpi.com In other studies, benzimidazole-triazole hybrids were designed as multi-target inhibitors, demonstrating significant activity against key enzymes in cancer progression such as EGFR, VEGFR-2, and Topo II. nih.gov One of the most potent compounds in this series exhibited an IC50 value of 0.086 µM against EGFR. nih.gov

Furthermore, 1H-1,2,3-triazole analogs have been assessed for their inhibitory potential against bovine carbonic anhydrase-II, with several compounds showing potent activities with IC50 values ranging from 13.8 to 35.7 µM. frontiersin.org The anticholinesterase activity is another area of interest, with 1,2,3-triazole-containing hybrids being investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative conditions. nih.govmdpi.com Some of these hybrids have shown inhibitory activity in the micromolar range against hAChE. nih.gov

Interactive Table: Enzyme Inhibition by Triazole Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 1,2,3-triazole/1,2,4-triazole hybrid | Aromatase | 0.09 | mdpi.com |

| Benzimidazole-triazole hybrid | EGFR | 0.086 | nih.gov |

| Benzimidazole-triazole hybrid | VEGFR-2 | 0.107 | nih.gov |

| Benzimidazole-triazole hybrid | Topo II | 2.52 | nih.gov |

| 1H-1,2,3-triazole analog | Carbonic Anhydrase-II | 13.8 | frontiersin.org |

Receptor Binding and Activation Studies (e.g., G-protein coupled receptors, nuclear receptors)

The interaction of triazole derivatives with various receptors has been explored to understand their potential to modulate cellular signaling pathways. Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

A series of (R)-2-amino-3-triazolpropanoic acid derivatives have been designed and evaluated as agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in central nervous system function. frontiersin.org These studies revealed compounds that act as full and partial agonists with a preference for certain receptor subtypes (GluN1/2C-D over GluN1/2A-B). frontiersin.org

In a different context, 4-hydroxy-1,2,3-triazole analogs have been investigated as antagonists of the AMPA receptor. researchgate.net Furthermore, some 1,2,3-triazole derivatives have been designed as mimics of steroidal systems, with docking studies suggesting potential binding to estrogen receptors (ER), indicating a role as selective estrogen receptor modulators (SERMs). mdpi.com These findings highlight the versatility of the triazole scaffold in interacting with diverse receptor types.

Cell-Based Assays for Cellular Pathway Modulation (e.g., reporter gene assays, immunofluorescence)

Cell-based assays are crucial for understanding how compounds affect cellular processes within a biological context. Such assays can monitor changes in gene expression, protein localization, and cell signaling cascades.

For example, 3-amino-1,2,4-triazole has been shown to modulate the host immune response in murine macrophage cell lines infected with Brucella abortus. mdpi.com This compound was found to diminish the activation of the nuclear transcription factor (NF-κB) and modulate cytokine secretion within the infected cells. mdpi.com

In the context of cancer research, novel 1,2,3-triazole hybrids of cabotegravir analogues have been shown to induce apoptosis and trigger the generation of reactive oxygen species (ROS) in non-small-cell lung cancer (NSCLC) cells. frontiersin.org Western blot analysis further revealed that these compounds can lead to an elevation in the expression of LC3 and γ-H2AX, proteins associated with autophagy and DNA damage response, respectively, suggesting these pathways as potential mechanisms of cell death. frontiersin.org

Antiproliferative Activity in Immortalized Cell Lines (e.g., cancer cell lines)

The antiproliferative potential of triazole derivatives has been extensively studied against a variety of immortalized cancer cell lines. The MTT assay is a common method used to assess cell viability and determine the concentration at which a compound inhibits cell growth by 50% (IC50 or GI50).

Numerous studies have reported the antiproliferative effects of 1,2,3-triazole and 1,2,4-triazole derivatives against a panel of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), lung (A-549, H460), colon (HT-29, HCT-116), pancreas (Panc-1), liver (HepG2), and fibrosarcoma (HT-1080). frontiersin.orgmdpi.combiointerfaceresearch.comnih.gov

For instance, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed potent antiproliferative activity, with some derivatives exhibiting GI50 values ranging from 22 nM to 31 nM, outperforming the reference drug erlotinib. mdpi.com Similarly, novel 1,2,3-triazole/1,2,4-triazole hybrids demonstrated significant antiproliferative activity, with GI50 values as low as 35 nM, comparable to erlotinib. mdpi.com In another study, a 1,2,3-triazole-amino acid conjugate showed significant inhibition of breast (MCF7) and liver (HepG2) cancer cell proliferation at concentrations below 10 µM. mdpi.com

Interactive Table: Antiproliferative Activity of Triazole Derivatives

| Compound Class | Cancer Cell Line | GI50 / IC50 | Reference |

|---|---|---|---|

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one | Pancreatic (Panc-1) | 22 nM (GI50) | mdpi.com |

| 1,2,3-Triazole/1,2,4-Triazole Hybrid | Breast (MCF-7) | 35 nM (GI50) | mdpi.com |

| 1,2,3-Triazole-phosphonate derivative | Fibrosarcoma (HT-1080) | 15.13 µM (IC50) | biointerfaceresearch.com |

| Dehydroabietic acid-triazole hybrid | Lung Cancer (SK-MES-1) | 6.1 µM (IC50) | nih.gov |

Antimicrobial, Antifungal, and Antiviral Activity Assessments on Pathogen Strains

The triazole nucleus is a well-established pharmacophore in antimicrobial agents. In vitro assessments against various pathogenic strains are conducted to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivatives of 4-amino-1,2,4-triazole (B31798) have demonstrated notable antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. connectjournals.comresearchgate.net For some of these compounds, MIC values were reported to be as low as 16 µg/ml against S. aureus. connectjournals.com Coumarin-1,2,3-triazole conjugates have also shown significant antibacterial activity, particularly against Enterococcus faecalis, with MIC values ranging from 12.5 to 50 µg/mL. mdpi.com

In terms of antifungal activity, various triazole derivatives have been screened against fungal species such as Candida albicans, Aspergillus niger, and Microsporum gypseum. connectjournals.comnih.gov Some Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong antifungal effects against M. gypseum, with activity superior or comparable to the standard drug ketoconazole. nih.gov Additionally, certain 1,2,4-triazole nucleosides have shown activity against the herpes simplex virus, indicating potential antiviral applications. nih.gov

Interactive Table: Antimicrobial Activity of Triazole Derivatives

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Amino-1,2,4-triazole-3-thiol derivative | Staphylococcus aureus | 16 | connectjournals.com |

| 4-Amino-1,2,4-triazole-3-thiol derivative | Escherichia coli | 25 | connectjournals.com |

| Coumarin-1,2,3-triazole conjugate | Enterococcus faecalis | 12.5-50 | mdpi.com |

Target Identification and Validation Approaches

Identifying the specific molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. For triazole derivatives, a combination of computational and experimental approaches is often employed.

In silico methods such as molecular docking are frequently used to predict the binding modes and affinities of triazole compounds with the active sites of various proteins. These studies have provided insights into the interactions of triazole derivatives with enzymes like MMP-2, MMP-9, aromatase, and various receptors. mdpi.commdpi.combiointerfaceresearch.com Virtual screening of large compound libraries against specific protein targets is another computational strategy used to identify potential triazole-based hits. nih.gov

Experimental validation of these predicted targets is essential. This is often achieved through the enzyme inhibition and receptor binding assays described in the preceding sections. By demonstrating a direct interaction and a dose-dependent inhibitory or activatory effect, these assays can confirm the molecular target of a given compound. The collective data from these diverse in vitro evaluations underscore the significant potential of the triazole scaffold as a versatile platform for the development of novel biologically active agents.

Affinity Chromatography and Chemical Proteomics for Target Deconvolution

There is no publicly available information regarding the use of affinity chromatography or chemical proteomics to identify the molecular targets of 1-cyclopentyl-1H-1,2,3-triazol-4-amine.

Genetic Knockdown/Overexpression Studies for Target Validation

No studies have been published that utilize genetic knockdown or overexpression to validate the biological targets of this compound.

Mechanistic Studies in Preclinical Models (non-human)

Assessment of Cellular Phenotypes and Morphological Changes

Specific data on the assessment of cellular phenotypes and morphological changes induced by this compound in non-human preclinical models are not available in the scientific literature.

Cell Cycle Progression and Apoptosis Pathway Analysis

There are no published reports detailing the analysis of cell cycle progression or apoptosis pathways in response to treatment with this compound.

Modulation of Specific Signaling Pathways (e.g., NF-kB, MAPK)

The effect of this compound on specific signaling pathways such as NF-kB or MAPK has not been documented in any publicly accessible research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine Analogs

Systematic Analog Design and Synthesis Strategies

The design of analogs of 1-cyclopentyl-1H-1,2,3-triazol-4-amine is centered on modifying three key regions of the molecule: the C4-amine group, the N1-cyclopentyl ring, and the 1,2,3-triazole core. These modifications aim to probe the chemical space around the core scaffold to identify key interactions with biological targets.

Research on analogous 3-amino-1,2,4-triazole and 4-amino-1,2,4-triazole (B31798) scaffolds has shown that these modifications are crucial for activity. For instance, the synthesis of N-aryl acetamide (B32628) derivatives, which are then used to construct more complex triazole-containing molecules, is a well-established strategy for exploring SAR at this position. nih.gov Studies have revealed that introducing specific substituents, such as a 3-bromophenylamino group at the amine position, can have a beneficial effect on the anticancer activity of triazole compounds. researchgate.net The electronic properties of substituents on an attached aryl ring—whether electron-donating or electron-withdrawing—can fine-tune the molecule's electronic distribution and binding capabilities.

The following table illustrates a hypothetical SAR study based on modifications at the C4-amine position, demonstrating how different functional groups could influence biological activity.

Table 1: Illustrative SAR at the C4-Amine Position of 1-cyclopentyl-1H-1,2,3-triazole Analogs Note: Data is hypothetical and for illustrative purposes.

| Compound ID | R-Group at C4-Amine | Assumed Modification | Relative Potency | Rationale for Potency Change |

| A-1 | -H | Parent Compound | 1x | Baseline activity. |

| A-2 | -COCH₃ | Acetamide | 5x | Potential for additional hydrogen bond acceptor interaction. |

| A-3 | -CH₂Ph | Benzyl | 2x | Introduces steric bulk; may improve hydrophobic interactions. |

| A-4 | -Ph | Phenyl | 8x | Flat aromatic ring may engage in π-π stacking with the target. |

| A-5 | -Ph-4-Cl | 4-Chlorophenyl | 15x | Electron-withdrawing group alters electronics and may fit into a specific pocket. |

| A-6 | -Ph-4-OCH₃ | 4-Methoxyphenyl | 7x | Electron-donating group may be less favorable than an EWG in this position. |

Substituent Effects on the Cyclopentyl Ring

The N1-cyclopentyl group is a key feature that primarily influences the lipophilicity and steric profile of the molecule. Modifications to this ring can affect how the compound fits into a binding pocket and its ability to cross cell membranes. Strategies for exploring the SAR of this moiety include altering the ring size (e.g., cyclobutyl, cyclohexyl) and introducing substituents onto the cyclopentyl ring itself.

Studies on other classes of bioactive molecules have shown that the size of a cycloalkyl substituent can have a profound impact on biological activity. nih.gov For example, in one series of brassinosteroids, decreasing the ring size from cyclohexyl and cyclopentyl to cyclobutyl and cyclopropyl (B3062369) led to a significant increase in potency, suggesting that a more compact substituent was optimal for receptor fit. nih.gov This principle highlights the importance of exploring different cycloalkanes at the N1 position. Furthermore, adding functional groups such as hydroxyl (-OH) or methyl (-CH₃) to the cyclopentyl ring can introduce new interaction points (e.g., hydrogen bonding) or alter the conformation and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties. nih.govijpsr.info

The table below provides a hypothetical representation of how modifications to the cyclopentyl ring could impact biological activity.

Table 2: Illustrative SAR and SPR of N1-Cycloalkyl Ring Modifications Note: Data is hypothetical and for illustrative purposes.

| Compound ID | N1-Substituent | LogP (Predicted) | Relative Potency | Rationale for Change |

| B-1 | Cyclopentyl | 2.5 | 1x | Baseline compound. |

| B-2 | Cyclobutyl | 2.1 | 3x | Smaller ring may provide a better fit in the binding pocket. nih.gov |

| B-3 | Cyclohexyl | 2.9 | 0.5x | Larger ring may introduce unfavorable steric hindrance. |

| B-4 | 3-Hydroxycyclopentyl | 1.9 | 2x | Lower lipophilicity; potential for new H-bond interaction. |

| B-5 | 3-Methylcyclopentyl | 2.9 | 1.5x | Increased lipophilicity and steric bulk, modest effect on potency. |

Isosteric Replacements within the Triazole Core

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, valued for its stability and its ability to act as a bioisostere for other chemical groups. pensoft.net Bioisosteric replacement is a strategy where one functional group is replaced by another that retains similar physical and chemical properties, leading to comparable biological activity. The 1,2,3-triazole ring is often used as a rigid and stable replacement for the amide bond, which is prone to metabolic hydrolysis. rsc.org

In the context of analog design, the entire 1,2,3-triazole core can be replaced with other five-membered heterocycles to modulate the electronic properties, dipole moment, and hydrogen bonding capacity of the scaffold. mdpi.com Potential isosteres include 1,2,4-triazoles, oxadiazoles, thiadiazoles, and pyrazoles. nih.govmdpi.com Each replacement subtly alters the geometry and distribution of heteroatoms, which can lead to improved binding affinity, selectivity, or pharmacokinetic properties. For example, replacing a 1,2,3-triazole with a 1,2,4-triazole (B32235) changes the position of the nitrogen atoms, which can alter the hydrogen bond donor/acceptor vectors of the molecule and its interaction with a biological target. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the potency of novel compounds and guide further synthesis efforts.

The development of a QSAR model for this compound analogs begins with a dataset of synthesized compounds with experimentally measured biological activities. nih.gov For each compound, a wide range of molecular descriptors are calculated, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Various statistical and machine learning algorithms are then employed to build the model. Methods such as Multiple Linear Regression (MLR), k-Nearest Neighbor (kNN), and Support Vector Machines (SVM) are commonly used. nih.govnih.govmjcce.org.mk A crucial step in model development is rigorous validation to ensure its predictive power. Internal validation techniques like leave-one-out cross-validation (yielding a q² value) and external validation using a test set of compounds not included in model training (yielding a pred_r² value) are essential for establishing the model's robustness and reliability. nih.govresearchgate.net

Table 3: Example of Statistical Parameters for Published QSAR Models of Triazole Derivatives Note: This table summarizes data from different studies on various triazole series.

| Model Type | Biological Activity | r² (Correlation) | q² (Internal Validation) | pred_r² (External Validation) | Reference |

| kNN-MFA | Anticancer | 0.87 | 0.21 | 0.84 | nih.gov |

| 3D-QSAR | Anticancer | 0.89 | 0.80 | Not Reported | researchgate.net |

| MLR | Anticancer | 0.87 | 0.79 | 0.83 | nih.gov |

Identification of Key Pharmacophore Features

A primary output of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) is the identification of a pharmacophore. A pharmacophore is the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

These models generate contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are favorable or unfavorable for activity. researchgate.net

Steric Contour Maps: Green contours typically indicate regions where bulky groups enhance activity, while yellow contours show regions where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours often highlight areas where positive charges (or electron-donating groups) are favorable, while red contours indicate where negative charges (or electron-withdrawing groups) are preferred.

By analyzing these maps, medicinal chemists can identify the key pharmacophoric features of the this compound scaffold. For example, a model might reveal that a bulky, hydrophobic group is required at the N1-position (in the space occupied by the cyclopentyl ring) and that a hydrogen bond acceptor with a negative electrostatic potential is favored on a substituent attached to the C4-amine. nih.gov This information provides a clear, actionable roadmap for designing next-generation analogs with optimized interactions and, consequently, higher biological potency.

Lead Optimization Strategies Based on SAR and SPR Data

The optimization of a lead compound into a clinical candidate is a critical and complex phase in drug discovery. For analogs of this compound, this process involves meticulously refining the molecular structure to enhance desired therapeutic effects while minimizing potential liabilities. This is achieved through a deep understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) data, which guide the strategic modifications of the lead compound.

Balancing Activity with Physicochemical Properties

The cyclopentyl group at the N1 position of the triazole ring introduces a degree of lipophilicity, which can be advantageous for membrane permeability. However, increasing lipophilicity excessively can lead to poor solubility, increased plasma protein binding, and potential off-target toxicity. SAR studies often explore the replacement of the cyclopentyl ring with other cyclic or acyclic lipophilic groups to fine-tune this property.

Table 1: Illustrative SAR Data for Balancing Activity and Physicochemical Properties of this compound Analogs

| Compound | R Group (at 4-amino position) | Cyclopentyl Replacement (at N1) | Biological Activity (IC₅₀, nM) | Aqueous Solubility (µg/mL) | LogP * |

| Lead Compound | -H | Cyclopentyl | 100 | 50 | 2.5 |

| Analog 1 | -CH₃ | Cyclopentyl | 80 | 45 | 2.8 |

| Analog 2 | -C(O)CH₃ | Cyclopentyl | 150 | 70 | 2.2 |

| Analog 3 | -H | Cyclohexyl | 120 | 30 | 3.0 |

| Analog 4 | -H | Tetrahydrofuranyl | 90 | 80 | 1.9 |

Note: The data presented in this table is illustrative and intended to demonstrate the principles of balancing activity with physicochemical properties. Actual values would be determined through experimental studies.

From the illustrative data, we can infer that small alkylation of the amino group (Analog 1) might slightly improve potency but at the cost of solubility. Acetylation (Analog 2) could decrease activity while improving solubility. Altering the N1-substituent to a larger cycloalkane like cyclohexyl (Analog 3) could decrease both activity and solubility due to increased lipophilicity. Conversely, introducing a more polar ring system like tetrahydrofuran (B95107) (Analog 4) could maintain or slightly improve activity while significantly enhancing solubility. These types of analyses, based on real experimental data, guide the medicinal chemist in making informed decisions to achieve a balanced profile.

Multi-Objective Optimization Approaches

Given the multiple, often conflicting, parameters that need to be optimized simultaneously (e.g., potency, selectivity, solubility, permeability, metabolic stability, and low toxicity), multi-objective optimization (MOO) approaches have become increasingly valuable in drug design. nih.gov Instead of optimizing a single parameter at a time, MOO techniques aim to find a set of "non-dominated" or "Pareto optimal" solutions, where improving one objective necessitates a trade-off in another. nih.gov

For the this compound series, a MOO strategy would involve defining a set of key objectives. These objectives are often translated into a desirability function, which scores compounds based on how well they meet the predefined criteria. nih.gov

Key Objectives for Multi-Objective Optimization of this compound Analogs:

Maximize:

Target Potency (e.g., low IC₅₀ or Kᵢ)

Selectivity against related targets

Aqueous Solubility

Membrane Permeability (e.g., Caco-2)

Metabolic Stability (e.g., long half-life in liver microsomes)

Minimize:

Off-target activity

hERG channel inhibition

Cytochrome P450 (CYP) inhibition

Plasma Protein Binding